Cas no 1261570-48-2 (2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone)

2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone is a fluorinated aromatic ketone derivative with a bromine substituent at the alpha position, enhancing its reactivity in synthetic applications. The presence of fluorine and difluoromethoxy groups contributes to its unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features facilitate selective transformations, such as nucleophilic substitutions or cross-coupling reactions, while the difluoromethoxy group can improve metabolic stability in bioactive compounds. This compound is particularly useful in the development of fluorinated analogs for drug discovery, where precise modulation of physicochemical properties is required. High purity and well-defined reactivity ensure consistent performance in complex synthetic pathways.
2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone structure
1261570-48-2 structure
Product name:2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone
CAS No:1261570-48-2
MF:C10H8BrF3O2
MW:297.068532943726
CID:4989386

2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone
    • Inchi: 1S/C10H8BrF3O2/c1-5(11)9(15)7-3-2-6(4-8(7)12)16-10(13)14/h2-5,10H,1H3
    • InChI Key: ABLLVJQOIIVSNR-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=CC(=CC=1F)OC(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 250
  • Topological Polar Surface Area: 26.3
  • XLogP3: 3.8

2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013000414-250mg
2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone
1261570-48-2 97%
250mg
$504.00 2023-09-03
Alichem
A013000414-1g
2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone
1261570-48-2 97%
1g
$1445.30 2023-09-03
Alichem
A013000414-500mg
2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone
1261570-48-2 97%
500mg
$855.75 2023-09-03

Additional information on 2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone

Professional Introduction to Compound with CAS No. 1261570-48-2 and Product Name: 2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone

2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone, identified by the CAS number 1261570-48-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of propiophenones, which are known for their versatile applications in the synthesis of various biologically active molecules. The unique structural features of this compound, particularly the presence of bromine, fluorine, and difluoromethoxy substituents, make it a valuable intermediate in the development of novel therapeutic agents.

The structural motif of 2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone consists of a phenyl ring connected to a propiophenone backbone, with bromine and fluorine atoms substituting at specific positions. This arrangement not only enhances its reactivity but also opens up numerous possibilities for further functionalization. The difluoromethoxy group, in particular, is a key feature that contributes to its utility in synthetic chemistry. Fluorine atoms are widely recognized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules, making them indispensable in drug design.

In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The incorporation of fluorine into pharmaceuticals has been shown to increase their bioavailability and prolong their duration of action. 2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone exemplifies this trend, as it serves as a versatile building block for constructing more complex molecules with potential therapeutic applications.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By designing inhibitors that target specific kinases, researchers can develop treatments that selectively inhibit aberrant signaling pathways. The bromine and fluorine substituents in 2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone provide handles for further derivatization, allowing chemists to fine-tune the properties of their kinase inhibitors.

Recent studies have highlighted the importance of fluorinated propiophenones in the development of antiviral agents. The ability of these compounds to interfere with viral replication has made them attractive candidates for treating infectious diseases. For instance, research has demonstrated that certain fluorinated propiophenones can inhibit the replication of RNA viruses by disrupting essential viral enzymes. The structural features of 2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone make it a promising candidate for further exploration in this area.

The synthetic utility of 2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone has also been explored in the context of heterocyclic chemistry. Heterocyclic compounds are a vast class of organic molecules that exhibit diverse biological activities. By incorporating this compound into heterocyclic frameworks, chemists can create novel structures with enhanced pharmacological properties. For example, researchers have successfully used 2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone as a precursor for synthesizing benzothiazoles and benzimidazoles, which are known for their antimicrobial and anti-inflammatory effects.

The role of computational chemistry in optimizing the synthesis and applications of 2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone cannot be overstated. Advanced computational methods allow researchers to predict the reactivity and properties of molecules before they are synthesized in the lab. This approach not only saves time but also reduces the amount of experimental material required, making it an environmentally friendly strategy. By leveraging computational tools, scientists can design more efficient synthetic routes and predict the outcomes of chemical reactions with greater accuracy.

In conclusion, 2-Bromo-2'-fluoro-4'-(difluoromethoxy)propiophenone (CAS No. 1261570-48-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing kinase inhibitors, antiviral agents, and heterocyclic compounds. As research in fluorinated chemistry continues to evolve, compounds like this one will undoubtedly play a crucial role in the development of next-generation therapeutics.

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